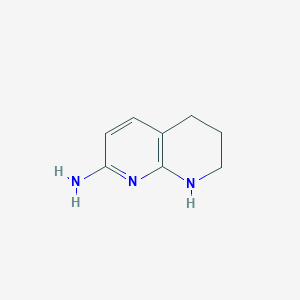![molecular formula C22H16N4O3S2 B2778727 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226455-48-6](/img/no-structure.png)
1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16N4O3S2 and its molecular weight is 448.52. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
The synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives and their in vitro antioxidant activity through various assays indicate the significance of electron-donating substituents in enhancing radical scavenging activity. This study provides insight into the structural-activity relationship of such compounds (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Antimicrobial Evaluation
Research into the antimicrobial properties of 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has highlighted its moderate activity against common pathogens such as S. aureus, E. coli, and B. subtilis, comparing favorably with the reference drug streptomycin. This work underscores the potential of such compounds in the development of new antimicrobial agents (Vlasov et al., 2022).
Fluorescent Compound Synthesis
The creation of novel fluorescent compounds based on the thieno[2,3-d]pyrimidine framework has been explored, with studies showing the impact of substituents and solvent polarity on the absorption spectra and fluorescence characteristics. These compounds display intense blue to yellow-green fluorescence, opening avenues for their use in material science and biochemical tagging (Ho & Yao, 2009).
Biological Activity of Thienopyrimidine Derivatives
The synthesis of thienopyrimidine derivatives has been linked to a wide range of biological activities, including acting as inhibitors of adenosine kinase and displaying antileukemia and anticancer activities. This research indicates the therapeutic potential of these compounds in treating various diseases (El-Gazzar, Hussein, & Aly, 2006).
Antimicrobial Activity of 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidines
The synthesis and assessment of the antimicrobial activity of various 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones reveal their potential against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. These findings emphasize the compounds' utility in developing new antimicrobial treatments (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is synthesized from 4-(methylthio)aniline and ethyl glyoxylate. The second intermediate is 3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is synthesized from 2-aminothiophenol and ethyl acetoacetate. These two intermediates are then coupled using a Knoevenagel condensation reaction to form the final product.", "Starting Materials": [ "4-(methylthio)aniline", "ethyl glyoxylate", "2-aminothiophenol", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "phosphorus pentoxide", "thionyl chloride", "sodium bicarbonate", "sodium hydroxide", "chloroform", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carbaldehyde", "a. Dissolve 4-(methylthio)aniline (1.0 g, 7.2 mmol) in chloroform (20 mL) and add ethyl glyoxylate (1.2 g, 10.8 mmol) dropwise with stirring.", "b. Add sodium bicarbonate (1.5 g, 18 mmol) and stir for 30 minutes.", "c. Separate the organic layer, wash with water, dry over sodium sulfate, and evaporate the solvent to obtain a yellow solid.", "d. Purify the solid by recrystallization from methanol to obtain 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carbaldehyde as a yellow solid (yield: 1.0 g, 63%).", "Step 2: Synthesis of 3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "a. Dissolve 2-aminothiophenol (1.0 g, 7.2 mmol) in acetic acid (20 mL) and add ethyl acetoacetate (1.2 g, 10.8 mmol) dropwise with stirring.", "b. Add phosphorus pentoxide (1.5 g, 9.0 mmol) and stir for 30 minutes.", "c. Heat the reaction mixture to reflux for 2 hours.", "d. Cool the mixture to room temperature and add thionyl chloride (1.2 g, 10.1 mmol) dropwise with stirring.", "e. Heat the reaction mixture to reflux for 2 hours.", "f. Cool the mixture to room temperature and add sodium bicarbonate (1.5 g, 18 mmol) with stirring.", "g. Separate the organic layer, wash with water, dry over sodium sulfate, and evaporate the solvent to obtain a yellow solid.", "h. Purify the solid by recrystallization from methanol to obtain 3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione as a yellow solid (yield: 1.0 g, 52%).", "Step 3: Coupling of Intermediates", "a. Dissolve 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carbaldehyde (0.5 g, 2.2 mmol) and 3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (0.5 g, 2.2 mmol) in methanol (20 mL).", "b. Add sodium ethoxide (0.2 g, 3.0 mmol) and stir for 2 hours.", "c. Add acetic acid (2 mL) and stir for 30 minutes.", "d. Cool the mixture to room temperature and filter the precipitate.", "e. Wash the precipitate with diethyl ether and dry to obtain 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione as a yellow solid (yield: 0.8 g, 70%)." ] } | |
Numéro CAS |
1226455-48-6 |
Nom du produit |
1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C22H16N4O3S2 |
Poids moléculaire |
448.52 |
Nom IUPAC |
1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16N4O3S2/c1-30-16-9-7-14(8-10-16)20-23-18(29-24-20)13-25-17-11-12-31-19(17)21(27)26(22(25)28)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
Clé InChI |
XAVYJOZUIXLIBM-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6-Ethoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2778645.png)
![3-methyl-N-[(3-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2778646.png)
![2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2778652.png)
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2778654.png)
![(2Z)-6-bromo-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2778655.png)

![2-[(3-Methylbutyl)amino]propanoic acid hydrochloride](/img/structure/B2778657.png)
![N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2778660.png)


![methyl 2-(2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2778665.png)

